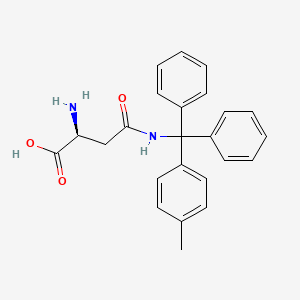

H-Asn(Mtt)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241218 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-20-4 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Asn(Mtt)-OH: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Asparagine Protection in Peptide Synthesis

In the intricate field of peptide science, the precise assembly of amino acid sequences is paramount to achieving desired biological activity and therapeutic efficacy. Asparagine (Asn), with its polar side-chain carboxamide, presents unique challenges during solid-phase peptide synthesis (SPPS). The unprotected amide can lead to undesirable side reactions, such as dehydration to a nitrile during activation, which can truncate the peptide chain and complicate purification. To circumvent these issues, the use of a temporary protecting group for the asparagine side chain is a critical strategy.

This technical guide provides a comprehensive overview of N-γ-(4-methyltrityl)-L-asparagine (H-Asn(Mtt)-OH), a key building block in modern peptide chemistry. We will delve into its chemical structure, physicochemical properties, and the strategic application of the 4-methyltrityl (Mtt) protecting group. This guide will further provide field-proven experimental protocols for the selective cleavage of the Mtt group, offering researchers the technical insights necessary for the successful synthesis of complex peptides.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the proteinogenic amino acid L-asparagine where the nitrogen atom of the side-chain carboxamide is protected by a 4-methyltrityl (Mtt) group.

Chemical Structure:

A Technical Guide to H-Asn(Mtt)-OH: Strategic Application in Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of N-γ-(4-Methyltrityl)-L-asparagine, or H-Asn(Mtt)-OH. We will delve into the core physicochemical properties of this reagent, its critical role in modern peptide synthesis, and the causality behind its application, particularly within the Fmoc/tBu orthogonal strategy.

Core Compound Specifications

Before exploring its application, it is essential to define the fundamental properties of this compound. This derivative of L-asparagine is specifically engineered for use in peptide chemistry by protecting the reactive side-chain amide.

| Property | Value | Citation |

| CAS Number | 144317-20-4 | [1] |

| Molecular Formula | C₂₄H₂₄N₂O₃ | |

| Molecular Weight | 388.46 g/mol |

The key feature of this molecule is the 4-methyltrityl (Mtt) group attached to the side-chain amide nitrogen of asparagine. This bulky, acid-labile protecting group is the cornerstone of its utility.

The Asparagine Problem: Rationale for Side-Chain Protection

The incorporation of asparagine (Asn) into a peptide sequence is deceptively challenging. During the carboxyl group activation step required for peptide bond formation in Solid-Phase Peptide Synthesis (SPPS), the unprotected side-chain amide of Asn is susceptible to a significant side reaction: dehydration. This process converts the amide into a nitrile, resulting in the incorporation of a β-cyanoalanine residue into the peptide chain.[2]

This side reaction is highly undesirable as it introduces a critical, hard-to-remove impurity that alters the structure, charge, and biological activity of the target peptide. Protecting the side-chain amide is therefore not merely an option but a necessity for achieving high-purity peptides containing asparagine.[3] The Mtt group provides a robust steric shield that physically prevents this intramolecular dehydration, ensuring the integrity of the asparagine residue throughout the synthesis.[3][4]

The Mtt Group in Orthogonal Fmoc/tBu Synthesis

The predominant strategy in modern SPPS is the Fmoc/tBu approach, which relies on an "orthogonal" system of protecting groups.[5] Orthogonality means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[5] This allows for precise, stepwise control over the synthesis and modification of complex peptides.

The Mtt group fits perfectly into this strategy due to its unique acid lability. It is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the temporary Nα-Fmoc group at each cycle, but it is significantly more sensitive to acid than the "permanent" side-chain protecting groups like tert-butyl (tBu) or the bond anchoring the peptide to an acid-sensitive resin.[6][7]

This differential lability is the key to its strategic value. The Mtt group can be selectively cleaved on-resin using a very mild acid solution, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This exposes the asparagine side-chain amide while the rest of the peptide remains fully protected and anchored to the solid support. This capability is invaluable for synthesizing complex peptides, such as:

-

Side-chain cyclized (lactam) peptides: A glutamic or aspartic acid side chain can be coupled to the newly deprotected asparagine side chain.

-

Branched or modified peptides: The deprotected amide can serve as an attachment point for labels, tags, or other molecular scaffolds.[8]

The diagram below illustrates the orthogonal relationship between the key protecting groups in a typical Fmoc/tBu synthesis incorporating Fmoc-Asn(Mtt)-OH.

Mtt vs. Trt: A Deliberate Choice

The closely related trityl (Trt) group can also be used for asparagine side-chain protection. However, the addition of a single methyl group in Mtt significantly increases its acid lability.[4] The Trt group often requires harsher or more prolonged acid treatment for complete removal, which can risk premature cleavage of other acid-sensitive groups or the peptide from the resin.[9] Therefore, Mtt is the superior choice when highly selective and mild deprotection is required for on-resin modifications.[4][10]

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should note that optimization may be necessary based on peptide sequence and resin choice.

Standard SPPS Cycle using Fmoc-Asn(Mtt)-OH

This protocol outlines the incorporation of an asparagine residue into the growing peptide chain using Fmoc-Asn(Mtt)-OH.

-

Resin Preparation: Start with the Nα-Fmoc deprotected peptide-resin in a suitable reaction vessel. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6] Perform a ninhydrin test to confirm the presence of a free primary amine.[7]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Mtt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activation base such as diisopropylethylamine (DIPEA) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-Asn(Mtt)-OH solution to the peptide-resin. Agitate for 1-2 hours at room temperature.

-

Monitoring & Wash: Perform a ninhydrin test to confirm reaction completion (negative result).[7] Once complete, wash the resin thoroughly with DMF and then dichloromethane (DCM) to prepare for the next cycle.

Selective On-Resin Mtt Group Cleavage

This protocol describes the selective removal of the Mtt group from the asparagine side chain while the peptide remains attached to the resin and other protecting groups remain intact.

-

Resin Preparation: Swell the fully assembled, N-terminally Fmoc-protected peptide-resin in DCM.

-

Cleavage Cocktail Preparation: Prepare a fresh solution of 1-2% TFA in DCM. It is critical to add a cation scavenger, such as 2-5% triisopropylsilane (TIS), to this solution. The scavenger quenches the highly reactive Mtt cations that are released, preventing them from re-attaching to sensitive residues like tryptophan or methionine.[8]

-

Deprotection Reaction: Treat the peptide-resin with the cleavage cocktail. Agitate at room temperature. The reaction can be visually monitored; the release of the Mtt cation often produces an intense yellow color in the solution.[8]

-

Iterative Treatment: Perform multiple short treatments (e.g., 5-10 treatments of 2-5 minutes each) rather than one long incubation. After each treatment, drain the solution and add a fresh portion of the cleavage cocktail. Continue until the drained solution is colorless, indicating complete removal of the Mtt group.[8]

-

Final Wash: Once deprotection is complete, thoroughly wash the resin with DCM, a neutralizing solution (e.g., 10% DIPEA in DMF) to quench residual acid, and finally with DMF to prepare for the subsequent on-resin modification.

Conclusion and Best Practices

This compound, used in its Fmoc-protected form, is an indispensable tool for the high-fidelity synthesis of asparagine-containing peptides. Its primary function is to prevent side-chain dehydration during coupling, a common source of difficult-to-remove impurities. The key to its strategic utility lies in the high acid lability of the Mtt group, which enables a level of orthogonal control that is superior to the standard Trt group. This allows for selective on-resin modifications, opening pathways to complex peptide architectures like cyclic and branched constructs. For any researcher embarking on the synthesis of such peptides, the use of Fmoc-Asn(Mtt)-OH is a self-validating choice that enhances the probability of a successful, high-purity outcome.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Skovgaard, T. et al. (2021). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Amino Acids. Available at: [Link]

-

Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–294. Available at: [Link]

-

Mishra, A. et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15403. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]

-

Mishra, R. K., & El-Faham, A. (1995). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. International journal of peptide and protein research, 45(5), 488–496. Available at: [Link]

-

AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Aletras, A. et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International journal of peptide and protein research, 45(5), 488–496. Available at: [Link]

-

AAPPTEC (n.d.). H-Asn(Trt)-OH [132388-58-0]. AAPPTEC. Available at: [Link]

-

Aapptec Peptides (n.d.). Fmoc-Asn(Mtt)-OH [144317-22-6]. Aapptec Peptides. Available at: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methylphenyl)(diphenyl)methyl)-L-cysteine | C38H33NO4S | CID 56777081 - PubChem [pubchem.ncbi.nlm.nih.gov]

What is the role of the Mtt protecting group in H-Asn(Mtt)-OH?

An In-Depth Technical Guide on the Role of the Mtt Protecting Group in H-Asn(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex peptides, a cornerstone of modern drug development and biochemical research, is often complicated by the inherent reactivity of certain amino acid side chains. Asparagine (Asn) is a primary example, where its side-chain amide can lead to deleterious side reactions, most notably aspartimide formation, which compromises the yield and purity of the final peptide product. The use of a side-chain protecting group is therefore essential. This guide provides a detailed examination of the 4-methyltrityl (Mtt) group as applied to asparagine in the form of this compound, a critical reagent in solid-phase peptide synthesis (SPPS). We will dissect the chemical principles behind the Mtt group's function, its strategic advantages in synthesis, and provide validated protocols for its application and removal.

The Asparagine Problem: A Challenge in Peptide Synthesis

The side-chain carboxamide of asparagine is nucleophilic and can participate in intramolecular reactions, particularly during the acidic conditions often employed in SPPS for the removal of other protecting groups. The primary side reaction is the formation of a cyclic aspartimide intermediate. This five-membered ring structure is unstable and can subsequently reopen to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, a significant and often difficult-to-separate impurity. This side reaction is especially pronounced in sequences where asparagine is followed by residues such as glycine, serine, or histidine.

To circumvent this, the side-chain amide of asparagine must be masked with a protecting group. An ideal protecting group for this purpose should be stable to the routine conditions of peptide synthesis (e.g., Fmoc deprotection with piperidine) yet be removable under conditions that do not affect the peptide backbone or other side-chain protecting groups. This principle of selective removal is known as orthogonality.

The 4-Methyltrityl (Mtt) Group: A Solution for Asparagine Protection

The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are known for their acid lability. The Mtt group is structurally a triphenylmethyl group with a methyl substituent on one of the phenyl rings. This methyl group, being electron-donating, further stabilizes the carbocation formed upon acid-catalyzed cleavage, making the Mtt group significantly more acid-labile than the parent trityl (Trt) group.

When attached to the side-chain amide of asparagine to form this compound, the bulky Mtt group effectively shields the amide nitrogen, preventing it from participating in aspartimide formation.

Key Advantages of the Mtt Group

-

High Acid Lability: The Mtt group can be cleaved under exceptionally mild acidic conditions, typically with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). This is in stark contrast to the much harsher conditions (e.g., >50% TFA) required for the cleavage of many other protecting groups, thus preserving the integrity of the peptide.

-

Orthogonality in Fmoc-SPPS: The Mtt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group. This orthogonality is crucial as it allows for the selective deprotection of the asparagine side chain while the peptide is still attached to the solid support. This enables site-specific modifications, such as glycosylation, phosphorylation, or the attachment of labels.

-

Suppression of Side Reactions: The steric bulk of the Mtt group effectively prevents the intramolecular cyclization that leads to aspartimide formation.

Experimental Protocols and Methodologies

Incorporation of this compound into a Peptide Sequence

The coupling of this compound follows standard SPPS protocols. A typical coupling reaction would involve:

-

Nα-Fmoc Deprotection: The resin-bound peptide with a free N-terminal amine is treated with 20% piperidine in DMF to remove the Fmoc group.

-

Activation and Coupling: this compound is pre-activated with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA or collidine). The activated amino acid is then added to the resin and allowed to react to form the new peptide bond.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Selective On-Resin Cleavage of the Mtt Group

This protocol is employed when a site-specific modification at the asparagine side chain is desired.

Materials:

-

Peptide-resin containing the Asn(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a carbocation scavenger)

-

Shaking vessel

-

Filtration apparatus

Procedure:

-

Swell the peptide-resin in DCM for 20-30 minutes.

-

Drain the DCM.

-

Prepare the Mtt cleavage solution: 1-2% TFA and 2-5% TIS in DCM. For example, for a 10 mL solution, use 100-200 µL of TFA, 200-500 µL of TIS, and make up the volume to 10 mL with DCM.

-

Add the cleavage solution to the resin and shake gently at room temperature. The progress of the cleavage can be monitored by taking small aliquots of the solution and observing the characteristic yellow-orange color of the released Mtt cation.

-

Typically, 2-4 treatments of 15-30 minutes each are sufficient for complete cleavage.

-

After the final treatment, wash the resin extensively with DCM (3-5 times), followed by DMF (3-5 times) to remove all traces of acid and the cleaved Mtt group.

-

The resin now has a deprotected asparagine side-chain amide, ready for subsequent modification.

Comparative Analysis of Asparagine Protecting Groups

The choice of protecting group is a critical decision in peptide synthesis design. Below is a comparison of the Mtt group with other commonly used protecting groups for asparagine.

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| Trityl (Trt) | Triphenylmethyl | 25-50% TFA in DCM | The standard for Asn protection; less labile than Mtt. |

| 4-Methyltrityl (Mtt) | 4-Methyltriphenylmethyl | 1-2% TFA in DCM | Highly acid-labile; enables orthogonal deprotection for side-chain modification. |

| Xanthenyl (Xan) | 9-Xanthenyl | TFA/TIS/H₂O (95:2.5:2.5) | Provides good protection but can be difficult to remove completely. |

Visualizing the Workflow

The following diagram illustrates the orthogonal nature of the Mtt group within a standard Fmoc-SPPS workflow, allowing for selective side-chain deprotection and modification.

Figure 1: A diagram illustrating the workflow of Fmoc-SPPS incorporating this compound.

Conclusion and Future Perspectives

The Mtt protecting group, as utilized in this compound, represents a refined and highly effective tool in the arsenal of the peptide chemist. Its key attributes of high acid lability and orthogonality to the Fmoc group provide a robust solution to the persistent problem of aspartimide formation. Furthermore, it opens up avenues for the synthesis of complex, modified peptides through selective on-resin side-chain manipulation. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of protecting groups like Mtt will remain a critical component of successful peptide synthesis.

References

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.

- Merle, C., et al. (2003). Aspartimide formation in solid-phase peptide synthesis. Journal of Peptide Science, 9(5), 294-304.

- Aletras, A., et al. (1995). The use of the Mtt group for the protection of the side chain of asparagine in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(5), 488-496.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Introduction: The Strategic Imperative for Side-Chain Protection in Peptide Synthesis

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of H-Asn(Mtt)-OH for Advanced Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection and handling of protected amino acids are paramount to achieving high-purity, target peptides. Among the diverse arsenal of building blocks, H-Asn(Mtt)-OH, with its side-chain protected asparagine, offers distinct advantages, particularly in complex syntheses. This guide provides a comprehensive technical overview of the solubility and stability of this compound, grounded in field-proven insights and authoritative references, to empower scientists in its effective application.

Introduction to this compound: A Strategic Choice in Peptide Chemistry

This compound is an L-asparagine derivative where the side-chain amide nitrogen is protected by a 4-methyltrityl (Mtt) group. The Mtt group belongs to the family of trityl-based protecting groups, which are renowned for their acid lability. The primary rationale for employing side-chain protection on asparagine is to prevent undesirable side reactions during peptide synthesis, most notably dehydration of the amide side chain to a nitrile functionality during the activation step. Furthermore, protection of the polar side chain can significantly improve the solubility of the amino acid derivative in the organic solvents commonly used in solid-phase peptide synthesis (SPPS).

The Mtt group, a structural modification of the more common trityl (Trt) group, is distinguished by its increased acid sensitivity. This enhanced lability allows for its selective removal under milder acidic conditions than those required for many other protecting groups, including the Trt group itself. This feature is particularly advantageous for the synthesis of complex peptides where orthogonal deprotection strategies are necessary, or when the peptide sequence is sensitive to harsh acidic treatments. The more rapid cleavage of the Mtt group is especially beneficial when the Asn(Mtt) residue is located at the N-terminus of a peptide, a position where the removal of the Trt group can be sluggish.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.

| Property | Value | Reference |

| Chemical Name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | [3] |

| CAS Number | 144317-20-4 | [3][4] |

| Molecular Formula | C₂₄H₂₄N₂O₃ | [3][4] |

| Molecular Weight | 388.46 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

Solubility Profile: A Key to Homogeneous Reactions

Achieving complete solubilization of protected amino acids is critical for efficient and complete coupling reactions in peptide synthesis. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.

While specific quantitative solubility data for this compound is not extensively published, qualitative information and data for the closely related Fmoc-Asn(Mtt)-OH provide valuable guidance. The presence of the bulky and relatively nonpolar Mtt group significantly enhances the solubility of the asparagine derivative in common organic solvents used in SPPS compared to its unprotected counterpart.[5][6]

Common Solvents for Peptide Synthesis:

-

N,N-Dimethylformamide (DMF): This is one of the most widely used solvents in SPPS due to its excellent solvating properties for a broad range of protected amino acids and peptide-resins.[7] this compound is expected to have good solubility in high-purity, amine-free DMF.

-

N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS, often used as an alternative to DMF. It is generally a stronger solvent than DMF and can be particularly useful for dissolving difficult sequences or large protected amino acids.[7]

-

Dichloromethane (DCM): DCM is frequently used for resin swelling and in deprotection steps. While this compound may have some solubility in DCM, it is typically used in conjunction with other solvents for coupling reactions.[7]

-

Dimethyl Sulfoxide (DMSO): DMSO is a very strong polar aprotic solvent and can be used as a co-solvent to improve the solubility of particularly difficult-to-dissolve amino acid derivatives or peptides.

Protocol for Dissolving this compound (as part of Fmoc-Asn(Mtt)-OH for SPPS):

The following protocol is a general guideline for dissolving Fmoc-Asn(Mtt)-OH for use in an automated peptide synthesizer or for manual coupling.

Materials:

-

Fmoc-Asn(Mtt)-OH

-

High-purity, amine-free DMF or NMP

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of Fmoc-Asn(Mtt)-OH into a clean, dry vial.

-

Add the appropriate volume of DMF or NMP to achieve the desired concentration for the coupling reaction (typically in the range of 0.2 to 0.5 M).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be employed. Allow the solution to return to room temperature before use.

It is crucial to use freshly prepared solutions of activated amino acids for coupling to minimize potential side reactions and degradation.

Stability of this compound: Navigating the Chemical Landscape

The stability of this compound is a multifaceted issue, encompassing the stability of the Mtt protecting group, the asparagine residue itself, and the compound in both solid and solution forms.

Stability of the Mtt Protecting Group

The Mtt group is characterized by its acid lability. This property is fundamental to its utility in orthogonal protection schemes in Fmoc-based SPPS, where the Fmoc group is removed by a base (e.g., piperidine) and the Mtt group can be selectively cleaved with mild acid.

Acid Stability:

The Mtt group is readily cleaved by dilute solutions of trifluoroacetic acid (TFA) in DCM. Typically, a solution of 1-2% TFA in DCM is sufficient for complete removal.[8][9] The cleavage reaction is often visually monitored by the appearance of an intense yellow color, which is characteristic of the stable Mtt cation.[6] It is imperative to include a scavenger, such as triisopropylsilane (TIS) (typically 2-5%), in the deprotection solution to quench the reactive Mtt cation and prevent its reattachment to nucleophilic residues in the peptide chain, such as tryptophan.[3]

Milder, non-TFA based deprotection cocktails can also be employed for highly acid-sensitive peptides. A mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., in a 1:2:7 ratio) has been shown to effectively remove the Mtt group.[6][10]

Workflow for Mtt Group Deprotection:

Caption: On-resin deprotection workflow for the Mtt group.

Base Stability:

The Mtt group is stable to the basic conditions used for the removal of the Fmoc protecting group (typically 20% piperidine in DMF), which is a cornerstone of its use in Fmoc-SPPS.

Intrinsic Stability of the Asparagine Residue

Independent of the protecting group, the asparagine residue itself is susceptible to degradation under certain conditions. The primary degradation pathways are deamidation and peptide bond cleavage.

-

Deamidation: This involves the hydrolysis of the side-chain amide to form an aspartic acid residue. This reaction often proceeds through a cyclic succinimide intermediate, which can then hydrolyze to form both L-aspartyl and L-isoaspartyl linkages, the latter being an isomeric and often undesirable modification. The rate of deamidation is highly dependent on pH, temperature, and the surrounding peptide sequence.[11][12][13]

-

Peptide Bond Cleavage: Under certain conditions, particularly at acidic pH, peptide bond cleavage can occur C-terminal to the asparagine residue.[14][15]

These intrinsic degradation pathways of asparagine underscore the importance of carefully controlled conditions throughout the synthesis, purification, and storage of asparagine-containing peptides.

Storage and Handling

Solid Form:

This compound, as a solid, should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically 2-8°C or -20°C to minimize degradation over time.[3] It is important to handle the solid material in a low-humidity environment to prevent hydrolysis.

In Solution:

Solutions of this compound, particularly after activation for coupling, should be used promptly. The stability of activated amino acids in solution can be limited, and prolonged storage can lead to degradation and the formation of side products. If solutions in solvents like DMF are to be stored for any length of time, it is crucial that the solvent is of high purity and free from amine contaminants, which can cause premature deprotection of Fmoc groups if present.[7]

Analytical Methods for Assessing Purity and Stability

A robust analytical strategy is essential for ensuring the quality of this compound and for monitoring its stability.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound. A typical method would involve a C18 column with a gradient of water and acetonitrile containing an ion-pairing agent such as TFA. HPLC can also be used to monitor the progress of deprotection reactions and to detect the formation of degradation products over time.[10][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for identifying any impurities. NMR can provide detailed information about the integrity of the Mtt group and the amino acid backbone.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to identify any degradation products by their mass-to-charge ratio.

Logical Flow for Purity and Stability Assessment:

Caption: Analytical workflow for quality control of this compound.

Conclusion and Best Practices

This compound is a valuable tool in the peptide chemist's toolbox, offering enhanced solubility and a highly acid-labile protecting group for the asparagine side chain. Its successful application hinges on a thorough understanding of its solubility and stability characteristics.

Key Best Practices:

-

Solvent Selection: Utilize high-purity, amine-free DMF or NMP for optimal dissolution. Consider co-solvents like DMSO for particularly challenging cases.

-

Controlled Deprotection: Employ mild acidic conditions (e.g., 1-2% TFA in DCM) with an appropriate scavenger (e.g., TIS) for the selective removal of the Mtt group.

-

Monitoring: Visually monitor Mtt cleavage by the appearance of a yellow color and confirm complete removal with a qualitative test (e.g., a small-scale cleavage and HPLC analysis).

-

Storage: Store solid this compound at recommended refrigerated or frozen temperatures, protected from light and moisture.

-

Solution Handling: Use freshly prepared solutions of this compound for coupling reactions to avoid degradation.

-

Analytical Diligence: Regularly assess the purity of the starting material and monitor for any potential degradation during synthesis and storage using appropriate analytical techniques.

By adhering to these principles, researchers can confidently and effectively incorporate this compound into their synthetic strategies, paving the way for the successful creation of complex and high-purity peptides for a wide range of scientific applications.

References

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Aapptec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

-

ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

- Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270.

-

ResearchGate. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Clinivex. (n.d.). CAS 144317-20-4 | this compound Supplier. Retrieved from [Link]

- Gausepohl, H., & Behn, C. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-246.

-

Aapptec. (n.d.). Fmoc-Asn(Mtt)-OH [144317-22-6]. Retrieved from [Link]

- Truscott, R. J. W., & Friedrich, M. G. (2019). Mechanism of protein cleavage at asparagine leading to protein-protein cross-links. Biochemical Society Transactions, 47(6), 1841-1850.

- Wright, H. T. (1991). Nonenzymatic deamidation of asparaginyl and glutaminyl residues in proteins. Critical Reviews in Biochemistry and Molecular Biology, 26(1), 1-52.

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Biomaterials Science. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 537-564.

- Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.

- Wang, Y., & Giese, R. W. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4267-4277.

- Friedman, A. R., Ichhpurani, A. K., Brown, D. M., & Rony, P. R. (1991). Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor. International Journal of Peptide and Protein Research, 37(1), 14-20.

-

National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711.

- Crivori, P., & Doelker, E. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(4), 247-249.

-

ResearchGate. (n.d.). Asparagine and Aspartate degradation pathways. Retrieved from [Link]

- Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95-102.

- Friedrich, M. G., Lin, D., & Truscott, R. J. W. (2019). Mechanism of protein cleavage at asparagine leading to protein-protein cross-links. Biochemical Society Transactions, 47(6), 1841-1850.

- Pacini, T., Iacono, A. D., & Papini, A. M. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. Journal of Peptide Science, 30(1), e3605.

- Tarelli, E., & Corran, P. H. (2006). Ammonia cleaves polypeptides at asparagine proline bonds. Journal of Immunological Methods, 311(1-2), 195-201.

-

ResearchGate. (n.d.). HPLC-SPE-NMR Hyphenation in Natural Products Research: Optimization of Analysis of Croton membranaceus Extract. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

- Song, Y., Schowen, R. L., Borchardt, R. T., & Topp, E. M. (2001). Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations. Journal of Pharmaceutical Sciences, 90(2), 141-156.

- van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

-

Aapptec. (n.d.). H-Asn-OH, L-Asparagine, CAS 70-47-3. Retrieved from [Link]

-

Aapptec. (n.d.). H-Asn(Trt)-OH [132388-58-0]. Retrieved from [Link]

-

ResearchGate. (2015). What is the solubility of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide). Retrieved from [Link]

- National Institutes of Health. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 87(24), e01487-21.

- MDPI. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 539.

Sources

- 1. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on amino amides and enzyme kinetics of L-asparaginase by MCE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5z.com [5z.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mtt Protection in Peptide Synthesis

Introduction: Navigating Complexity in Peptide Synthesis with the Mtt Group

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The 4-methyltrityl (Mtt) group, a member of the trityl family of acid-labile protecting groups, has emerged as a cornerstone for chemists seeking to introduce site-specific modifications, branching, or cyclization. Its unique cleavage kinetics, milder than the parent trityl (Trt) group but more robust than the 4-methoxytrityl (Mmt) group, affords a crucial level of orthogonality within the popular Fmoc/tBu synthesis strategy.[1][2]

This guide provides an in-depth exploration of the Mtt protecting group, from its chemical rationale and applications to detailed, field-proven protocols for its use. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute these methods but also troubleshoot and adapt them to their specific synthetic challenges.

The Core Principle: Orthogonality and Tunable Lability

The power of the Mtt group lies in its "orthogonal" nature within the context of Fmoc-based SPPS.[3][4][5] Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group without affecting others. In a typical Fmoc/tBu strategy, the N-terminal Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups (like tBu, Boc, Trt) are cleaved with a strong acid, typically trifluoroacetic acid (TFA), at the end of the synthesis.[4][5]

The Mtt group occupies a unique niche of acid lability. It is stable to the basic conditions used for Fmoc removal but can be cleaved under very mild acidic conditions that leave the more acid-stable tBu and Boc groups, as well as the peptide-resin linkage, largely intact.[3][6] This allows for the selective deprotection of a specific amino acid side chain while the peptide remains anchored to the solid support, opening the door for a variety of on-resin modifications.

The general order of acid lability for common trityl-based groups is: Mmt > Mtt > Trt.[1][2] The electron-donating methyl group in Mtt increases the stability of the carbocation formed upon cleavage compared to the unsubstituted trityl group, making it more susceptible to acidolysis.

Diagram: Orthogonal Protection Strategy in Fmoc SPPS

Caption: Workflow illustrating the orthogonal removal of the Mtt group in Fmoc SPPS.

Applications of Mtt Protection

The ability to selectively unmask a reactive side chain on-resin is a powerful tool for creating complex peptide architectures. The Mtt group is most commonly used to protect the side chains of:

-

Lysine (Lys), Ornithine (Orn), and other diaminocarboxylic acids: This allows for the synthesis of branched peptides, the attachment of labels (fluorophores, biotin), lipids, or cytotoxic drugs for targeted delivery.[3][7][8]

-

Asparagine (Asn) and Glutamine (Gln): The Mtt group can protect the side chain carboxamide function, preventing dehydration and subsequent side reactions during activation.[9][10]

-

Histidine (His): Mtt can be used for side-chain imidazole protection.[1]

Experimental Protocols and Methodologies

The successful use of the Mtt group hinges on the precise control of deprotection conditions to ensure complete cleavage of Mtt without premature loss of other acid-labile groups or the peptide from the resin.[11]

Protocol 1: Standard Mtt Deprotection with Dilute TFA

This is the most common and widely cited method for Mtt removal. The inclusion of a scavenger is critical to quench the reactive Mtt cation generated during cleavage, preventing re-attachment and side reactions with sensitive residues like Tryptophan.

Methodology:

-

Resin Swelling: Swell the Mtt-containing peptide-resin in dichloromethane (DCM).

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.[8][12]

-

Cleavage Reaction: Treat the resin with the deprotection cocktail (approximately 10 mL per gram of resin).[8][12] Gently agitate at room temperature.

-

Monitoring: The cleavage can often be monitored visually by the appearance of an intense yellow-orange color in the solution, which is characteristic of the Mtt cation.[13] For a more quantitative assessment, a small sample of resin beads can be removed, treated with concentrated TFA, and the resulting color observed. An immediate orange color indicates the presence of remaining Mtt groups.[8][12]

-

Reaction Time: The reaction is typically performed in multiple, short treatments (e.g., 3 x 10-20 minutes) rather than a single long exposure.[14] This minimizes contact time with the acid, reducing the risk of side reactions.[11]

-

Washing: After each treatment, filter the resin and wash thoroughly with DCM.

-

Neutralization and Final Washes: After the final acid treatment, wash the resin with DCM, followed by a neutralization step using a 1-10% solution of N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).[8][12] Finally, wash the resin extensively with DMF and DCM to prepare for the subsequent coupling step.

Protocol 2: Mtt Deprotection using HFIP/TFE

For highly acid-sensitive peptides or resins, a less acidic cocktail utilizing hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can be employed.

Methodology:

-

Resin Swelling: Swell the Mtt-containing peptide-resin in DCM.

-

Deprotection Cocktail: Prepare a solution of acetic acid (AcOH)/TFE/DCM (e.g., 1:2:7 or 1:1:8 v/v/v).[1][13] Note: This method may be less effective on hydrophilic resins.[8]

-

Cleavage Reaction: Treat the resin with the cocktail and agitate at room temperature for 1-2 hours.

-

Monitoring and Washing: Follow the same monitoring and washing procedures as described in Protocol 1.

Data Summary: Mtt Cleavage Conditions

| Reagent Cocktail | Typical Concentration (v/v/v) | Scavenger | Typical Reaction Time | Notes |

| TFA/TIS/DCM | 1:2:97 to 2:5:93 | TIS | 3 x 10-20 min | Most common method; scavenger is essential.[8][12] |

| AcOH/TFE/DCM | 1:2:7 or 1:1:8 | None | 1-2 hours | Milder conditions, suitable for very acid-sensitive sequences. Less effective on hydrophilic resins.[8][13] |

| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 | TES | 1-2 hours | An alternative mild condition.[8] |

| 0.6 M HOBt in DCM/TFE (for Mmt, may apply to Mtt) | 1:1 | HOBt | 1 hour, repeat as necessary | Primarily reported for Mmt, but may be adaptable for Mtt under specific circumstances. |

Diagram: Mtt Cleavage Workflow

Caption: A step-by-step workflow for the on-resin cleavage of the Mtt protecting group.

Causality and Trustworthiness: Why These Protocols Work

The reliability of these protocols stems from a fundamental understanding of the reaction mechanism and potential side reactions.

-

The Role of the Scavenger: The cleavage of the Mtt group proceeds via an SN1 mechanism, generating a stable tertiary Mtt carbocation. This cation is highly electrophilic and, if not quenched, can reattach to the deprotected amine or alkylate electron-rich amino acid side chains like Tryptophan or Methionine. Scavengers like TIS or triethylsilane (TES) are "cation traps." They react irreversibly with the Mtt cation, preventing deleterious side reactions and driving the deprotection equilibrium towards completion.[8]

-

Multiple, Short Acid Treatments: The risk of premature cleavage of more acid-stable protecting groups (e.g., tBu) or the peptide from an acid-sensitive resin (like 2-chlorotrityl resin) is a function of both acid concentration and exposure time.[11] By using multiple short bursts of dilute acid, the Mtt group is efficiently removed while minimizing the cumulative acid exposure for other sensitive parts of the molecule. This approach is a self-validating system; if cleavage is incomplete after one treatment, another can be applied without significantly jeopardizing the integrity of the peptide.

-

The Importance of Washing and Neutralization: Thorough washing after acid treatment is critical to remove all traces of acid and the scavenged Mtt cation. The subsequent neutralization step with a non-nucleophilic base like DIEA is essential to ensure that the newly liberated side-chain amine is in its free base form, ready to react in the subsequent coupling or modification step.

Conclusion: A Versatile Tool for Advanced Peptide Chemistry

The 4-methyltrityl group provides a vital layer of synthetic flexibility in modern peptide chemistry. Its finely tuned acid lability allows for selective deprotection under mild conditions, enabling the construction of sophisticated, non-linear peptide structures that are central to advancements in therapeutics, diagnostics, and materials science. By understanding the chemical principles behind its application and adhering to validated protocols, researchers can confidently employ the Mtt group to push the boundaries of peptide design. The strategic use of Fmoc-Lys(Mtt)-OH and other Mtt-protected amino acids is not merely a technical choice but an investment in the efficiency and success of complex peptide synthesis endeavors.[3]

References

- 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis., PubMed,

- Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis., NINGBO INNO PHARMCHEM CO.,LTD.,

- The Strategic Advantage of Boc-Lys(Mtt)

- Amino Acid Sidechain Deprotection., Aapptec Peptides,

- Amino Acid Deriv

- 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis., Semantic Scholar,

- The deprotection of Lys(Mtt) revisited.

- Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group

- Elimination of partial cleavage of acid labile groups during removal of Mtt protection., 5Z.com,

- The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer.

- Supporting Information for Angew. Chem. Int. Ed. Z51418., Wiley-VCH,

- Overview of Solid Phase Peptide Synthesis (SPPS)., Aapptec,

- Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis., PubMed Central,

- Fmoc Amino Acids for SPPS., AltaBioscience,

- Selecting Orthogonal Building Blocks., Sigma-Aldrich,

Sources

- 1. peptide.com [peptide.com]

- 2. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 11. 5z.com [5z.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

Function of 4-methyltrityl group in amino acid protection

An In-Depth Technical Guide to the Strategic Use of the 4-Methyltrityl (Mtt) Group in Amino Acid Protection

Abstract

In the intricate field of peptide synthesis and drug development, the selection of appropriate protecting groups is a critical determinant of success. The 4-methyltrityl (Mtt) group, a member of the trityl family of protecting groups, has emerged as a versatile tool for the temporary protection of amino acid side chains, particularly the ε-amino group of lysine and the N-terminal amino group. Its defining characteristic is its hyper-acid lability, allowing for its selective removal under exceptionally mild acidic conditions that leave other common protecting groups, such as Boc and those on the peptide backbone, intact. This guide provides a comprehensive overview of the Mtt group, from its fundamental physicochemical properties and reaction mechanisms to its practical applications in complex peptide synthesis, including detailed experimental protocols and troubleshooting strategies.

Introduction: The Need for Orthogonality in Peptide Synthesis

The synthesis of complex peptides, especially those with post-translational modifications or unique structural motifs like branching or cyclization, requires a sophisticated protecting group strategy. The core principle of this strategy is "orthogonality," which refers to the ability to deprotect one functional group in the presence of others by using specific, non-interfering chemical conditions. The widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies on the base-lability of the Nα-Fmoc group and the strong acid-lability of side-chain protecting groups (e.g., tBu, Trt, Boc). However, for modifications of specific side chains on the resin-bound peptide, a protecting group that can be removed under conditions orthogonal to both the Fmoc and the final acid cleavage is required. The 4-methyltrityl (Mtt) group fulfills this role exceptionally well, offering a layer of protection that can be selectively cleaved with very dilute acid.

Physicochemical Properties of the 4-Methyltrityl Group

The Mtt group is a derivative of the trityl (triphenylmethyl) group. Its structure consists of a central carbon atom bonded to three phenyl rings, one of which is substituted with a methyl group in the para position.

The key to the Mtt group's utility lies in the electronic effect of this methyl group. As an electron-donating group, the methyl substituent stabilizes the trityl cation that is formed during acid-catalyzed cleavage. This stabilization significantly increases the rate of cleavage compared to the unsubstituted trityl (Trt) group, making the Mtt group approximately ten times more acid-labile. This enhanced lability allows for its removal under very mild acidic conditions, a cornerstone of its orthogonal nature in peptide synthesis.

Mechanism of Protection and Deprotection

Protection of Amino Acid Side Chains

The Mtt group is typically introduced to the side-chain amino group of an amino acid, such as lysine, by reacting the amino acid derivative with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base. The base, often diisopropylethylamine (DIPEA), neutralizes the HCl generated during the reaction, driving the equilibrium towards the protected product.

Caption: Reaction scheme for the protection of a lysine side chain with Mtt-Cl.

Selective Deprotection of the Mtt Group

The selective cleavage of the Mtt group is its most valuable feature. This is achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent, typically dichloromethane (DCM).[1][2] Common cleavage cocktails include 1-2% TFA in DCM.[1] The reaction is rapid, often completing within 30 to 60 minutes at room temperature.[2]

To prevent the highly reactive Mtt cation from reattaching to other nucleophilic residues (like tryptophan) or the newly liberated amine, a "scavenger" such as triisopropylsilane (TIS) is included in the cleavage cocktail.[1] TIS efficiently quenches the Mtt cation, forming a stable, unreactive species.

The extreme acid lability of the Mtt group ensures that other, more robust acid-labile protecting groups, such as tert-butyl (tBu), t-butoxycarbonyl (Boc), and trityl (Trt) on other side chains, as well as the linkage of the peptide to acid-sensitive resins (like Wang or Rink Amide resin), remain intact during Mtt removal.[2]

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The Mtt group's utility shines in the context of Fmoc-based SPPS. The Fmoc group is removed at each cycle with a base (e.g., piperidine), while the final cleavage from the resin and removal of most side-chain protecting groups occurs in strong acid (e.g., 95% TFA). The Mtt group introduces a third level of orthogonality, as illustrated below.

Caption: Orthogonal deprotection scheme in Fmoc-based SPPS.

This orthogonal strategy allows for the on-resin modification of specific amino acid side chains. After the full-length peptide is assembled, the Mtt group can be selectively removed, exposing a single amino group for further reaction. This is invaluable for:

-

Synthesis of branched peptides: A peptide chain can be grown from the deprotected lysine side chain.

-

Peptide cyclization: The exposed amine can be used for head-to-tail or side-chain-to-side-chain cyclization.

-

Attachment of labels: Fluorophores, biotin, or other reporter molecules can be conjugated to the specific site.

-

PEGylation: The attachment of polyethylene glycol chains can be directed to the Mtt-deprotected position.

Experimental Protocols

Protocol 1: Selective On-Resin Cleavage of the Mtt Group

This protocol describes the removal of the Mtt group from a lysine side chain on a peptide-resin synthesized via standard Fmoc/tBu SPPS.

Materials:

-

Peptide-resin containing a Lys(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in the synthesis vessel.

-

Prepare Cleavage Cocktail: In a separate container, prepare the cleavage cocktail: 97 mL DCM, 1 mL TFA, and 2 mL TIS. This creates a solution of 1% TFA and 2% TIS in DCM.

-

Deprotection: Drain the DCM from the resin. Add the cleavage cocktail (10 mL) to the resin.

-

Reaction: Gently agitate the resin suspension at room temperature for 30 minutes.

-

Monitoring (Optional but Recommended): Take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate bright orange or yellow color indicates the presence of the Mtt cation, confirming successful cleavage.

-

Repeat Deprotection: Drain the cocktail and repeat the treatment with a fresh 10 mL portion of the cleavage cocktail for another 30 minutes to ensure complete removal.

-

Washing: Drain the cleavage cocktail and wash the resin thoroughly as follows:

-

DCM (3 x 10 mL)

-

Methanol (2 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Neutralization: Wash the resin with a solution of 1% DIPEA in DMF (2 x 10 mL) to neutralize any residual acid.

-

Final Wash: Wash the resin with DMF (3 x 10 mL).

The resin is now ready for the next step, such as coupling a new molecule to the deprotected lysine side chain.

Comparative Analysis of Trityl-Based Protecting Groups

The Mtt group belongs to a family of trityl-based protecting groups, each with different acid lability due to substitutions on the phenyl rings.

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Condition |

| Trityl | Trt | 1 | 25-50% Acetic Acid in DCM |

| 4-Methyltrityl | Mtt | ~10 | 1-2% TFA in DCM |

| 4-Methoxytrityl | Mmt | ~100 | 0.1-1% TFA in DCM |

This table highlights the intermediate lability of the Mtt group, making it significantly more sensitive than Trt but more robust than Mmt. This "sweet spot" of lability is a key reason for its widespread adoption.

Troubleshooting and Considerations

-

Incomplete Cleavage: If monitoring shows incomplete deprotection, extend the reaction time or perform additional treatments with the cleavage cocktail. Do not increase the TFA concentration, as this may compromise the orthogonality and cleave other protecting groups.

-

Side Reactions: The absence of a scavenger like TIS can lead to re-attachment of the Mtt cation to electron-rich residues such as tryptophan, tyrosine, or methionine. Always include a scavenger in the cleavage cocktail.

-

Premature Cleavage: During prolonged synthesis or if acidic conditions are inadvertently introduced during Fmoc deprotection (e.g., from degradation of DMF), some loss of the Mtt group may occur. Using high-quality reagents is essential.

Conclusion

The 4-methyltrityl group is a powerful and reliable tool in the arsenal of the peptide chemist. Its hyper-acid-labile nature provides a critical layer of orthogonality that is essential for the synthesis of sophisticated and complex peptide structures. By enabling selective on-resin modification of amino acid side chains, the Mtt group facilitates the creation of branched, cyclic, and labeled peptides that are central to advancements in drug discovery, diagnostics, and materials science. A thorough understanding of its properties, mechanism, and proper handling, as detailed in this guide, is key to leveraging its full potential.

References

-

Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (URL: [Link])

-

Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496. (URL: [Link])

-

AAPPTEC. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. (URL: [Link])

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (URL: [Link])

Sources

The Sentinel of Synthesis: A Technical Guide to H-Asn(Mtt)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate world of peptide synthesis, the precise orchestration of protecting groups is paramount to achieving high-purity, target peptides. The asparagine residue, with its nucleophilic side-chain amide, presents a notorious challenge, prone to deleterious side reactions that can compromise synthetic fidelity. This in-depth technical guide delves into the discovery, historical context, and practical application of N-γ-(4-methyltrityl)-L-asparagine [H-Asn(Mtt)-OH], a cornerstone building block in modern solid-phase peptide synthesis (SPPS). We will explore the causality behind its development, its strategic advantages over preceding protecting groups, and provide field-proven protocols for its synthesis, application, and selective cleavage. This guide is intended to serve as a comprehensive resource for researchers and professionals dedicated to the art and science of peptide chemistry.

The Asparagine Conundrum: A Historical Perspective on a Persistent Challenge

The journey of chemical peptide synthesis has been one of continuous innovation, driven by the need to overcome the inherent reactivity of amino acid side chains. Asparagine (Asn), while seemingly innocuous, has historically been a source of significant synthetic complications. The primary challenge lies in the propensity of its side-chain amide to undergo irreversible dehydration to a β-cyanoalanine residue, particularly during the carboxyl group activation step with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1] This side reaction results in a mass loss of 18 Da in the final peptide, leading to a difficult-to-separate impurity that can alter the biological activity of the target molecule.[1]

Early peptide synthesis strategies often employed unprotected asparagine, accepting the risk of side reactions and relying on purification to isolate the desired product. However, for longer and more complex peptides, this approach proved untenable. The introduction of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) necessitated the development of robust and orthogonal side-chain protecting groups.

The first significant step towards mitigating asparagine-related side reactions was the introduction of the trityl (Trt) group for side-chain protection.[2] The bulky Trt group effectively shields the amide functionality, preventing its participation in unwanted intramolecular reactions.[1] Furthermore, the use of a Trt group confers a significant advantage in terms of solubility; Fmoc-Asn(Trt)-OH exhibits markedly improved solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[2][3][4][5] This enhanced solubility ensures more efficient and complete coupling reactions.

The Genesis of the Mtt Group: A Refinement in Acid Lability

While the Trt group represented a major advancement, its removal requires relatively strong acidic conditions, typically 90% trifluoroacetic acid (TFA).[3] This can be a limitation in synthetic strategies that require the selective deprotection of a side chain while the peptide remains anchored to an acid-sensitive resin, or when other acid-labile protecting groups are present.

This need for a more finely-tuned acid lability led to the development of the 4-methyltrityl (Mtt) group. In a seminal 1992 paper published in Peptide Research, Sax, Dick, Tanner, and Gosteli introduced the Mtt group as a structural modification of the Trt group for the side-chain protection of asparagine and glutamine.[2][6] The addition of a methyl group to one of the phenyl rings of the trityl moiety increases the electron density of the aromatic system, thereby stabilizing the resulting carbocation upon cleavage. This electronic effect renders the Mtt group more susceptible to acidolysis, allowing for its removal under significantly milder conditions than the Trt group.

The general order of acid lability for these trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[3] This hierarchy of lability provides peptide chemists with a valuable toolkit for orthogonal protection schemes, enabling the selective unmasking of specific residues for further modification, such as cyclization or branching.

The Mechanism of Protection: How the Mtt Group Prevents Side Reactions

The primary role of the Mtt group in asparagine protection is to sterically hinder the side-chain amide from participating in intramolecular reactions during the activation of the C-terminal carboxyl group. The dehydration of asparagine to β-cyanoalanine is initiated by the formation of a highly reactive O-acylisourea intermediate when using carbodiimide coupling reagents. The nitrogen of the side-chain amide can then attack this intermediate, leading to the formation of a nitrile and the elimination of water.

The bulky Mtt group physically blocks this intramolecular attack, ensuring that the activated carboxyl group exclusively reacts with the N-terminal amine of the growing peptide chain.

Figure 1: Mechanism of asparagine dehydration and its prevention by the Mtt protecting group.

Synthesis and Experimental Protocols

Synthesis of Fmoc-Asn(Mtt)-OH

The synthesis of Fmoc-Asn(Mtt)-OH is typically achieved in a two-step process starting from L-asparagine. The following protocol is adapted from established methods for the synthesis of similar Mtt-protected amino acids.

Step 1: Synthesis of this compound

-

Dissolution and Silylation: Suspend L-asparagine in an anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to protect the carboxyl and amino groups in situ. Stir the mixture at room temperature until a clear solution is obtained.

-

Introduction of the Mtt Group: Cool the solution in an ice bath and add 4-methyltrityl chloride (Mtt-Cl) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction with methanol and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization or flash chromatography to yield this compound.

Step 2: Fmoc Protection

-

Dissolution: Dissolve the purified this compound in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

-

Fmocylation: Cool the solution in an ice bath and add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). Adjust the pH to approximately 9 with a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIEA), and maintain this pH throughout the reaction.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and the solvent is evaporated. The crude Fmoc-Asn(Mtt)-OH can be purified by flash chromatography or recrystallization.

On-Resin Selective Cleavage of the Mtt Group

The key advantage of the Mtt group is its selective removal under mild acidic conditions, leaving other protecting groups and the resin linkage intact.

Protocol for Mtt Deprotection:

-

Resin Swelling: Swell the peptide-resin (containing the Asn(Mtt) residue) in DCM for 30-60 minutes in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1-2% TFA in DCM. It is highly recommended to include a scavenger, such as 2-5% triisopropylsilane (TIS), to quench the liberated Mtt cations and prevent their re-attachment or reaction with other nucleophilic residues.

-

Deprotection: Drain the swelling solvent and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The deprotection can often be visually monitored by the appearance of a yellow-orange color due to the Mtt cation.

-

Monitoring and Repetition: The cleavage is typically performed in several short cycles (e.g., 5-10 cycles of 2-3 minutes each) to minimize contact time with the acid and reduce the risk of premature cleavage of other protecting groups. After each cycle, drain the cleavage solution. To monitor the completion of the reaction, a small sample of resin beads can be taken, washed, and treated with a drop of concentrated TFA. The absence of an immediate orange color indicates complete Mtt removal.[7]

-

Washing and Neutralization: Once the deprotection is complete, wash the resin thoroughly with DCM, followed by DMF. Neutralize the newly liberated side-chain amine with a solution of 5-10% DIEA in DMF.

-

Final Washes: Wash the resin again with DMF and DCM to remove excess base and prepare it for the subsequent coupling reaction on the asparagine side chain.

Figure 2: Workflow for the on-resin selective cleavage of the Mtt group from an asparagine side chain.

Quantitative Data Summary and Comparison

The choice of protecting group is a critical decision in peptide synthesis, and understanding the relative acid labilities is essential for designing orthogonal protection strategies.

| Protecting Group | Structure | Cleavage Conditions | Relative Acid Lability |

| Trityl (Trt) | Triphenylmethyl | ~90% TFA | Least Labile |

| 4-Methyltrityl (Mtt) | 4-Methyl-triphenylmethyl | 1-2% TFA in DCM | Intermediate |

| 4-Methoxytrityl (Mmt) | 4-Methoxy-triphenylmethyl | Acetic Acid/TFE/DCM or <1% TFA | Most Labile |

TFE = Trifluoroethanol

The increased lability of the Mtt group compared to the Trt group is a direct consequence of the electron-donating methyl group, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This allows for deprotection under conditions that are mild enough to preserve the integrity of most acid-sensitive resins and other protecting groups like Boc and tBu.

Conclusion: The Enduring Legacy of this compound